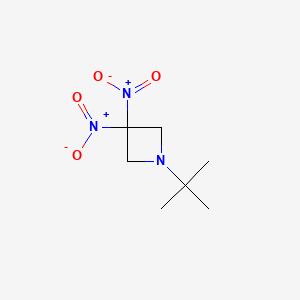
Tert-butyl-3,3-dinitroazetidine
Cat. No. B1610313
Key on ui cas rn:
125735-38-8
M. Wt: 203.2 g/mol
InChI Key: YNVDAIOEJHCEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07829729B2
Procedure details


To a solution (60 ml) of N-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride (13.50 g, 0.060 mol) prepared in the Example 3 in distilled water, 30 ml of aqueous solution of NaOH (7.173 g, 0.179 mol) was added. The resulting yellow solution was stirred for 3 hours at room temperature. The resultant was cooled to 8° C. and a chilled solution (45 ml) of sodium nitrite (NaNO2) (16.5 g, 0.239 mol) and potassium ferrocyanide (K3Fe(CN)6) (1.974 g, 0.060 mol) in distilled water was added slowly. Then, solid sodium persulphate (Na2S2O8) (17.80 g, 0.075 mol) was added in a single portion. The resulting yellow solution was warmed to room temperature as the solution gradually turned into light orange color. The solution was stirred for another 1 hour and then extracted with dichloromethane (CH2Cl2) (150 ml). The organic layer was dried with magnesium sulfate (MgSO4) and the solvent was removed via vacuum evaporation to give N-tert-butyl-3,3-dinitroazetidine (12.583 g, 0.062 mol, yield: 86.66%) as a yellow oil.
Quantity
60 mL
Type
reactant
Reaction Step One


[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Two






Yield
86.66%
Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2]([N:6]1[CH2:9][C:8](CO)([N+:10]([O-:12])=[O:11])[CH2:7]1)([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+].[N:17]([O-:19])=[O:18].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>O.[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+]>[C:2]([N:6]1[CH2:7][C:8]([N+:10]([O-:12])=[O:11])([N+:17]([O-:19])=[O:18])[CH2:9]1)([CH3:3])([CH3:4])[CH3:5] |f:0.1,2.3,4.5,6.7.8,10.11.12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)N1CC(C1)([N+](=O)[O-])CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7.173 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.974 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow solution was stirred for 3 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resultant was cooled to 8° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting yellow solution was warmed to room temperature as the solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred for another 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (CH2Cl2) (150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with magnesium sulfate (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed via vacuum evaporation
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.062 mol | |
| AMOUNT: MASS | 12.583 g | |
| YIELD: PERCENTYIELD | 86.66% | |
| YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
